

# 3-Chloronaphthalene-2-carboxylic Acid: Structural Analysis & Synthetic Utility

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## Compound of Interest

Compound Name:	3-Chloronaphthalene-2-carboxylic acid
CAS No.:	19411-56-4
Cat. No.:	B173773

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## Executive Summary

**3-Chloronaphthalene-2-carboxylic acid** (CAS: 19411-56-4) is a specialized disubstituted naphthalene derivative critical to modern medicinal chemistry. Unlike its monosubstituted analogs, this compound features an ortho-substitution pattern (chlorine at C3, carboxylic acid at C2) that imparts unique steric and electronic properties. It serves as a high-value scaffold for "scaffold hopping" in drug discovery, particularly in the synthesis of COX-2 inhibitors, antitubercular benzothiazinones, and fluorescent amino acid probes (benzoacridones).

This guide provides a rigorous technical analysis of its structure, a validated synthesis protocol via the Sandmeyer reaction, and an overview of its application in cross-coupling chemistries.

## Chemical Structure & Physicochemical Profile[1][2] [3]

The core of **3-chloronaphthalene-2-carboxylic acid** is the naphthalene bicyclic aromatic system. The proximity of the electron-withdrawing chlorine atom to the carboxylic acid group creates a "push-pull" electronic environment, while simultaneously introducing steric strain that influences downstream reactivity.

## Identity & Constants

Property	Data
IUPAC Name	3-Chloronaphthalene-2-carboxylic acid
Common Synonyms	3-Chloro-2-naphthoic acid
CAS Registry Number	19411-56-4
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClO <sub>2</sub>
Molecular Weight	206.62 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; Insoluble in Water
pKa (Predicted)	~3.5 (Acidified by ortho-Cl electron withdrawal)

## Structural Dynamics

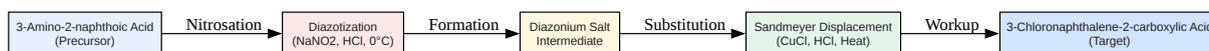
The ortho-positioning of the chlorine atom relative to the carboxyl group (C2 vs C3) is the defining structural feature.

- **Steric Inhibition of Resonance:** The bulky chlorine atom forces the carboxylic acid moiety to rotate slightly out of the plane of the naphthalene ring. This reduces conjugation but increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack (e.g., amidation).
- **Electronic Deactivation:** The chlorine atom deactivates the C3 position towards electrophilic aromatic substitution (SEAr) but activates the C3 position for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki reactions).

## Synthetic Protocol: The Sandmeyer Route

While direct chlorination of 2-naphthoic acid yields a mixture of isomers, the most reliable, field-proven synthesis is the Sandmeyer Reaction starting from 3-amino-2-naphthoic acid. This route ensures regioselectivity.

## Reaction Scheme Visualization



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Figure 1: Regioselective synthesis via Sandmeyer chemistry. The amino group directs the halogenation to the C3 position before being displaced.

## Detailed Methodology

Safety Note: Diazo intermediates are unstable. Perform all steps in a fume hood with temperature control.

- Diazotization:
  - Suspend 3-amino-2-naphthoic acid (1.0 eq) in concentrated HCl (excess) and cool to 0–5°C in an ice bath.
  - Dropwise add an aqueous solution of Sodium Nitrite (NaNO<sub>2</sub>) (1.1 eq), maintaining the temperature below 5°C.
  - Stir for 30–60 minutes. The formation of a clear(er) solution or suspension of the diazonium salt indicates progress.
- Displacement (Sandmeyer):
  - Prepare a solution of Copper(I) Chloride (CuCl) (1.2 eq) in concentrated HCl.
  - Slowly transfer the cold diazonium mixture into the CuCl solution (room temperature or slightly warmed) with vigorous stirring. Caution: Nitrogen gas evolution will be rapid.
  - Heat the mixture to 60–80°C for 1–2 hours to ensure complete displacement.
- Workup & Purification:
  - Cool the reaction mixture to room temperature. The product, **3-chloronaphthalene-2-carboxylic acid**, will precipitate as a solid.

- Filter the crude solid and wash with cold water.
- Purification: Recrystallize from ethanol or an ethanol/water mixture. Alternatively, dissolve in aqueous NaHCO<sub>3</sub> (filtering off insolubles) and re-precipitate with dilute HCl to remove non-acidic impurities.

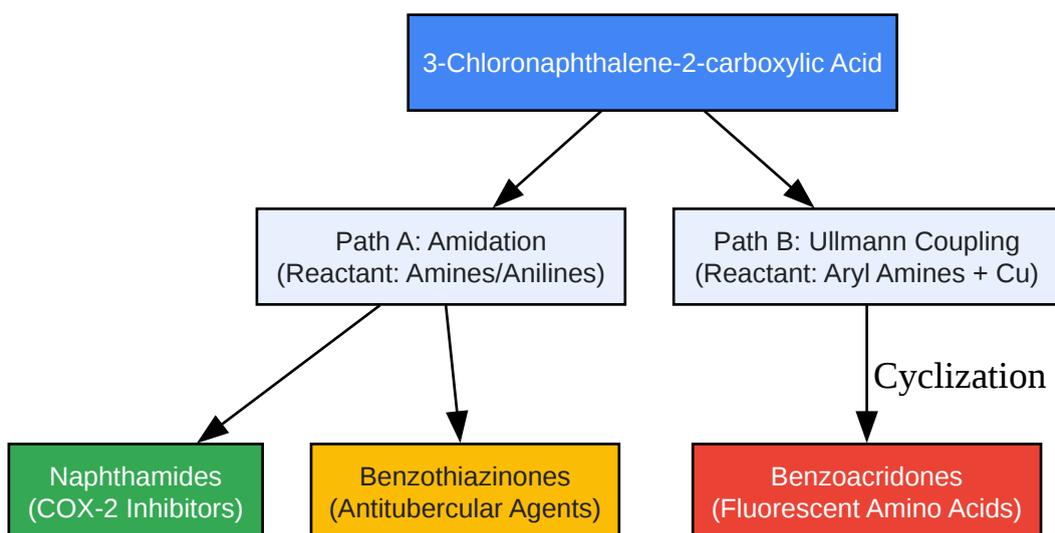
## Reactivity & Applications in Drug Design

The dual functionality (aryl chloride + carboxylic acid) makes this compound a versatile "linchpin" intermediate.

### Functional Group Transformations

Reaction Type	Target Moiety	Mechanism	Application
Amidation	Carboxamide	Activation of COOH (via SOCl <sub>2</sub> or HATU) + Amine	Synthesis of COX-2 Inhibitors and Benzothiazinones (TB drugs).
Ullmann Coupling	C-N Bond	Cu-catalyzed displacement of Cl by Anilines	Synthesis of Benzoacridone fluorescent probes.
Suzuki Coupling	Biaryl	Pd-catalyzed coupling at C3-Cl	Scaffold expansion for kinase inhibitors.

## Application Workflow: Fluorescent Probes & Therapeutics



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Figure 2: Divergent synthesis pathways. Path A leverages the carboxylic acid for amide formation (drug scaffolds), while Path B utilizes the chlorine handle for ring fusion (fluorescent probes).

## Case Study: Antitubercular Agents

Research indicates that **3-chloronaphthalene-2-carboxylic acid** is a key building block for benzothiazinone analogs targeting the enzyme DprE1 in *Mycobacterium tuberculosis*. The naphthalene ring provides a lipophilic anchor, while the acid functionality allows for the attachment of the pharmacophore.

## References

- PubChem.**3-Chloronaphthalene-2-carboxylic acid** (CAS 19411-56-4). National Library of Medicine. [Link](#)
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- Vazquez, M., et al. (2004). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (COX-2) inhibitors. Patent WO2004048314A1. (Describes use as starting material). [Link](#)

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